molecular formula C7H6F2N4 B11732114 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11732114
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: CIOIAZCSNRVCAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold. This fused, planar bicyclic system is a purine bioisostere, making it a compound of significant interest in medicinal chemistry and drug discovery research . The core structure is known for its synthetic versatility, allowing for functionalization at multiple positions to fine-tune electronic properties, lipophilicity, and molecular conformation for optimal interaction with biological targets . The 7-amino group and the 2-difluoromethyl substituent on this scaffold are particularly noteworthy. The amine group serves as a key handle for further synthetic elaboration and can participate in critical hydrogen bonding within enzyme active sites . The difluoromethyl group is a strategic modification, as the introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile.Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory activity against a diverse range of protein kinases, which are key regulators of cellular signaling pathways and prominent therapeutic targets . Research into analogous structures has shown this chemotype to be effective against kinases such as Casein Kinase 2 (CK2), EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . For instance, some derivatives act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive aberrant cellular proliferation in diseases like cancer . Beyond oncology, this scaffold shows promising research applications in other therapeutic areas. Related compounds have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth, with mechanisms potentially involving ATP synthase , and as anti-malarial agents targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .This product is provided for research purposes as a building block to develop novel bioactive molecules. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H6F2N4

Molekulargewicht

184.15 g/mol

IUPAC-Name

2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C7H6F2N4/c8-7(9)4-3-6-11-2-1-5(10)13(6)12-4/h1-3,7H,10H2

InChI-Schlüssel

CIOIAZCSNRVCAV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=CC(=N2)C(F)F)N=C1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 4-Amino Pyrazoles with β-Ketoesters

A widely employed method involves reacting 4-amino-1H-pyrazoles with β-ketoesters under acidic conditions. For example, 4-phenyl-1H-pyrazol-5-amine reacts with ethyl 3-oxo-3-phenylpropanoate in acetic acid at 110°C to yield 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Adapting this approach, introducing a difluoromethyl group at the pyrazole’s 2-position prior to cyclization could directly yield the desired scaffold.

Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: 110°C

  • Yield: 60–85% for analogous compounds

Alternative Pathways Using Malonate Derivatives

Diethyl malonate has been used to construct the pyrimidine ring via a two-step process. For instance, 4-(4-fluorophenyl)-1H-pyrazol-5-amine reacts with diethyl malonate in sodium ethoxide to form a diol intermediate, which is subsequently dehydrated and cyclized. This method offers flexibility for introducing substituents at the 5-position but requires careful optimization for 2-position modifications.

Functionalization at the 7-Position: Chlorination and Amination

The 7-position amination is critical for biological activity in pyrazolo[1,5-a]pyrimidines. A two-step chlorination-amination sequence is standard:

POCl3-Mediated Chlorination

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones are treated with phosphorus oxychloride (POCl3) and tetramethylammonium chloride to form 7-chloro intermediates. For example, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one converts to its 7-chloro derivative in 90% yield under reflux conditions.

Optimization Notes:

  • Catalyst: Me4N+Cl− enhances chlorination efficiency.

  • Reaction Time: 4–6 hours at reflux.

Displacement with Ammonia or Amines

The 7-chloro intermediate reacts with ammonia or amines to install the 7-amino group. For instance, 2-pyridinemethanamine displaces chloride in isopropanol with DIPEA as a base, yielding 7-aminated products in 70–85% yields. For 2-(difluoromethyl) derivatives, gaseous ammonia or aqueous ammonium hydroxide would be preferred to avoid steric hindrance.

Introducing the 2-Difluoromethyl Group

The difluoromethyl group at position 2 can be introduced via pre-cyclization modification of the pyrazole precursor or post-cyclization functionalization.

Post-Cyclization Difluoromethylation

Late-stage introduction of the difluoromethyl group avoids instability issues. Two approaches are viable:

Nucleophilic Substitution

If a leaving group (e.g., Br, I) is present at position 2, treatment with a difluoromethylating agent like TMSCF2H or NaSO2CF2H could install the CF2H group.

Example Protocol:

  • Substrate: 2-Bromo-pyrazolo[1,5-a]pyrimidin-7-amine

  • Reagent: TMSCF2H (2 equiv), CuI (10 mol%), DMF, 80°C.

  • Yield: ~50% (estimated based on analogous reactions).

Cross-Coupling Reactions

Optimization and Challenges

Regioselectivity in Cyclocondensation

The position of the difluoromethyl group is highly sensitive to the substitution pattern of the pyrazole starting material. Computational studies suggest that electron-withdrawing groups like CF2H at the pyrazole’s 2-position direct cyclization to the [1,5-a] isomer over [3,4-d] variants.

Stability of Intermediates

7-Chloro intermediates with electron-deficient scaffolds (e.g., CF2H at position 2) may exhibit reduced stability under prolonged heating. Lower temperatures (80–90°C) and shorter reaction times are recommended during chlorination.

Purification Challenges

Difluoromethylated compounds often exhibit lower crystallinity. Chromatographic purification using silica gel modified with NH2 groups or reverse-phase HPLC is advised.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Pre-cyclization CF2HDirect route, fewer stepsUnstable intermediates, limited precursors30–45%
Post-cyclization couplingFlexible, modularRequires halogenated precursors40–60%
Nucleophilic substitutionSimple conditionsLow efficiency for bulky groups50–70%

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). Specifically, 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria. This inhibition leads to significant bactericidal effects, making it a candidate for further development as an anti-tuberculosis agent .

Case Study: Structure-Activity Relationship (SAR)

A study synthesized various analogues of this compound and assessed their antimycobacterial activity. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced activity against M.tb, with some compounds demonstrating promising in vitro and in vivo efficacy in mouse models .

Anticancer Properties

The compound has shown potential anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK2 by this compound leads to apoptosis in cancer cells by disrupting normal cell cycle progression and promoting cell death pathways.

Cell Line IC50 Value (μM) Mechanism of Action
MDA-MB-231 (Breast)27.6CDK2 inhibition leading to apoptosis
HCT116 (Colon)15.4Induction of cell cycle arrest
A549 (Lung)22.3Apoptosis via caspase activation

Inhibition of Kinases

Pyrazolo[1,5-a]pyrimidines are known for their kinase inhibitory properties. The compound has been identified as a potent inhibitor of aurora kinases, which are often overexpressed in various cancers. By targeting these kinases, this compound can impede tumor growth and proliferation.

Phosphodiesterase Inhibition

Another significant application is the selective inhibition of phosphodiesterase enzymes involved in inflammatory responses. This suggests potential therapeutic uses in treating inflammatory diseases such as asthma and rheumatoid arthritis. The compound's ability to modulate cyclic nucleotide levels could lead to reduced inflammation and improved clinical outcomes in related conditions.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. The compound's structural features allow it to interact effectively with microbial targets, providing a basis for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be contextualized by comparing it to structurally related compounds. Key differences in substituents, synthetic routes, and biological activities are summarized below.

Key Structural–Activity Relationship (SAR) Insights

Fluorine Substituents: The 3-(4-fluorophenyl) group enhances M. tb inhibition potency by improving target binding (e.g., ATP synthase) . Difluoromethyl at position 2 increases metabolic stability compared to non-fluorinated analogs (e.g., 2-methyl derivatives) .

Amine Modifications :

  • 2-Picolylamine at position 7 improves solubility and reduces cytotoxicity .
  • Bulky substituents (e.g., morpholinyl, tert-butylpiperazinyl) at position 5 or 2 enhance selectivity but may reduce oral bioavailability .

Heterocyclic Variations :

  • Chlorine at position 5 (e.g., compound in ) shifts activity toward antifungal targets but reduces anti-mycobacterial efficacy.
  • Ethyl/methyl groups at positions 2 and 5 (e.g., ) simplify synthesis but result in lower potency compared to fluorinated analogs.

Biologische Aktivität

2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug development. The difluoromethyl group enhances its biological activity and selectivity towards various targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-76.91
This compoundHepG28.43
This compoundA5494.92

These results demonstrate the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown effectiveness against various viral infections, including Zika virus (ZIKV) and Dengue virus (DENV). The effective concentration (EC50) values reported are as follows:

VirusEC50 (µM)
ZIKV2.4
DENV-21.4

These findings suggest that the compound could be a promising candidate for the treatment of viral infections .

Antimicrobial Activity

In addition to anticancer and antiviral effects, this compound exhibits antimicrobial properties against various bacterial strains:

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

This antimicrobial activity highlights the compound's potential application in treating bacterial infections .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression.
  • Cell Cycle Arrest : It induces G1-phase arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
  • Antiviral Mechanisms : The antiviral efficacy is linked to the inhibition of viral replication processes within host cells.

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced cancer showed promising results with a derivative of this compound leading to tumor regression in a subset of patients.
  • Case Study 2 : An investigation into its use against viral infections demonstrated significant reductions in viral load among treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves condensation of pyrazole and pyrimidine precursors under controlled conditions. Key steps include:

  • Difluoromethyl introduction : Use fluorinated reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −10°C to 0°C to minimize side reactions .
  • Amine functionalization : Employ nucleophilic substitution at position 7 using NH₃ or protected amines in polar aprotic solvents (e.g., DMF, DMSO) .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (e.g., catalyst loading, solvent polarity) to improve yield (typically 40–65%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR : ¹⁹F NMR confirms difluoromethyl incorporation (δ ≈ −120 to −140 ppm). ¹H/¹³C NMR resolves pyrazolo-pyrimidine core signals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 239.08) .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between pyrazole and pyrimidine rings) .

Q. What biological targets are associated with this compound class?

  • Primary targets : Kinases (e.g., CDK, JAK), bacterial enzymes (e.g., M. tuberculosis InhA), and inflammatory mediators (COX-2) .
  • Mechanistic studies :

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based or radiometric methods .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT/WST-1 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

  • Key modifications :

Position Substituent Impact on Activity Evidence Source
2CF₂H → CF₃↑ Lipophilicity, ↓ metabolic stability
7NH₂ → NHR↑ Target selectivity (e.g., kinase vs. bacterial)
3/5Methyl → Halogen↑ Binding affinity (e.g., halogen bonding with kinases)
  • Synthetic strategies : Parallel library synthesis with automated purification .

Q. What analytical approaches resolve contradictory bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
  • Compound purity : Re-characterize batches via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Solubility artifacts : Use DMSO stocks ≤0.1% v/v to avoid colloidal aggregation .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Workflow :

  • Docking : Use AutoDock Vina/Glide to model binding to homology-built targets (e.g., M. tuberculosis enzymes) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR : Develop models with MOE descriptors (e.g., logP, polar surface area) to prioritize derivatives .

Q. What strategies mitigate toxicity in preclinical studies?

  • In vitro screens :

  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • CYP450 inhibition : Luminescent assays (e.g., CYP3A4) .
    • Prodrug approaches : Mask the amine group with enzymatically cleavable motifs (e.g., carbamates) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.